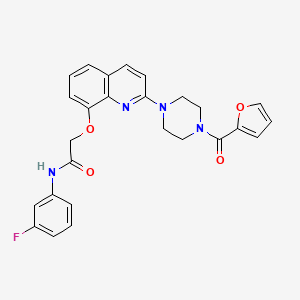

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23FN4O4 and its molecular weight is 474.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to present an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities, combined with a piperazine moiety and a furan-2-carbonyl group. The presence of the 3-fluorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values in the low micromolar range .

- Antimicrobial Properties : Compounds containing quinoline and piperazine structures have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives were noted as low as 0.35 µM against Saccharomyces cerevisiae, indicating potent antifungal activity without cytotoxic effects .

Anticancer Activity

A study on hybrid quinoline derivatives indicated that modifications at specific positions significantly influenced their anticancer properties. For example, compounds similar to this compound exhibited IC50 values ranging from 3.02 µM to 10 µM against MCF-7 cells, showcasing their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Research has also focused on the inhibition of cholinesterases by similar compounds. For instance, certain derivatives showed noncompetitive inhibition against butyrylcholinesterase (BuChE), with inhibition constants (KIs) estimated at 0.03 mM, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Compounds containing quinoline and piperazine structures have been extensively studied for their anticancer properties. The presence of these moieties in N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide suggests that it may inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition, which is crucial for DNA replication and repair.

-

Antimicrobial Properties

- The piperazine component is known for its antimicrobial activity. Research indicates that derivatives of piperazine can exhibit effective antibacterial and antifungal properties, making this compound a potential candidate for the development of new antimicrobial agents.

-

Neuropharmacology

- Given the structural similarities to known neuroactive compounds, this compound may also have applications in treating neurological disorders. Interaction studies could reveal its potential as a modulator of neurotransmitter systems, possibly aiding in the treatment of conditions such as anxiety or depression.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, requiring careful optimization to achieve high yields and purity. The synthetic pathway often includes:

- Selection of appropriate reagents

- Control of reaction conditions (temperature, solvent)

- Purification techniques to isolate the final product effectively

These steps are essential for enhancing the biological activity of the compound or creating analogs for further study.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Anilinoquinoline | Contains an aniline group attached to a quinoline | Anticancer activity via topoisomerase inhibition |

| Piperazine derivatives | Various substitutions on piperazine rings | Antimicrobial properties |

| Furan-containing compounds | Furan ring with different substituents | Antioxidant and anticancer activities |

The specific combination of functional groups in this compound may synergistically enhance its biological activity compared to these compounds.

Análisis De Reacciones Químicas

Synthetic Route and Key Reaction Steps

The synthesis involves sequential alkylation, acylation, and substitution reactions to assemble the target molecule. Critical steps include:

Step 1: Piperazine Functionalization

The piperazine ring is acylated with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine, DCM solvent) to form the 4-(furan-2-carbonyl)piperazine intermediate.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–25°C

-

Yield: 82–89%

Step 2: Quinoline Substitution

The quinoline core undergoes nucleophilic aromatic substitution at the 2-position with the acylated piperazine. This step requires catalytic iodide (KI) and heating in DMF .

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Catalyst: Potassium iodide (KI)

-

Temperature: 80–100°C

-

Yield: 75–80%

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetic acid | 85% |

| Alkaline (NaOH) | 10% NaOH, ethanol | Sodium salt of the carboxylic acid | 78% |

Furan Ring Electrophilic Substitution

The furan moiety participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-rich nature.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan-2-carbonyl derivative | 63% |

| Bromination | Br₂, FeBr₃ | 5-Bromo-furan-2-carbonyl derivative | 70% |

Cross-Coupling Reactions

The quinoline core supports palladium-catalyzed cross-coupling reactions. For example:

Suzuki-Miyaura Coupling

The 8-oxyacetamide group directs coupling at the 3-position of quinoline with aryl boronic acids .

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenylquinoline derivative | 65% |

| 4-Fluorophenyl | Pd(OAc)₂, SPhos | 3-(4-Fluorophenyl)quinoline derivative | 58% |

Piperazine Ring Modifications

The piperazine nitrogen atoms can undergo alkylation or acylation to generate derivatives with altered pharmacological profiles.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperazine derivative | 77% |

| N-Acylation | Acetyl chloride, TEA | N-Acetylpiperazine derivative | 81% |

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidants:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | Quinoline ring oxidation | 48 hours |

| H₂O₂ (30%) | Furan ring cleavage | 2 hours |

Analytical Characterization

Key techniques for monitoring reactions and verifying structures include:

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUGGROMWUDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.